N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining indole and 1,3,4-oxadiazole moieties. The indole core is substituted at the 1-position with an acetamide linker bearing a 3,4-dimethoxyphenethyl group, while the 2-position of the indole is functionalized with a 5-methyl-1,3,4-oxadiazole ring.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-25-26-23(31-15)19-13-17-6-4-5-7-18(17)27(19)14-22(28)24-11-10-16-8-9-20(29-2)21(12-16)30-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDFQRNQXGJEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The oxadiazole ring is synthesized from a hydrazide derivative. A representative procedure adapted from the Indian Journal of Pharmaceutical Education and Research involves:
- Starting material : Ethyl indole-2-carboxylate (1) reacts with hydrazine hydrate (80%) in ethanol under reflux for 6 hours to yield indole-2-carbohydrazide (2) (83% yield).
- Cyclization : The hydrazide (2) is treated with acetic anhydride and catalytic sulfuric acid at 110°C for 4 hours, forming 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole (3) (72% yield).
Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH | Reflux | 6 h | 83% |
| 2 | (Ac)₂O, H₂SO₄ | 110°C | 4 h | 72% |
Alternative Oxadiazole Formation
A patent-published method employs phosphorus oxychloride (POCl₃) for cyclodehydration:
- Indole-2-carbohydrazide (2) is stirred with POCl₃ (5 equiv) at 0°C, gradually warmed to room temperature, and quenched with ice water to yield the oxadiazole (3) (68% yield).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity with retention time 12.4 minutes.
Industrial Scalability Considerations
Process Optimization
Yield Comparison Across Methodologies
| Method | Oxadiazole Yield | Coupling Yield | Overall Yield |
|---|---|---|---|
| Acetic Anhydride/H₂SO₄ | 72% | 76% | 54.7% |
| POCl₃ Cyclization | 68% | 76% | 51.7% |
Challenges and Mitigation Strategies
Oxadiazole Ring Instability
Regioselectivity in Indole Functionalization
- Issue : Competing substitution at indole’s 3-position.
- Solution : Employ bulky bases (e.g., DBU) to direct reactivity to the 1-position.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis in acidic or alkaline conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for modifying the compound’s polarity and pharmacological properties .
The 1,3,4-oxadiazole ring is susceptible to acid-catalyzed hydrolysis, producing hydrazide intermediates. Under strong acidic conditions (e.g., HCl), the oxadiazole ring opens to form a hydrazide derivative:
This reactivity aligns with studies on analogous oxadiazole-containing compounds .
Nucleophilic Substitution
The indole nitrogen and oxadiazole ring participate in nucleophilic substitution reactions. For instance:
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Alkylation/Acylation : The indole’s NH group reacts with alkyl halides or acyl chlorides in basic media (e.g., KCO) to form N-alkylated or N-acylated derivatives .
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Cross-Coupling : While the compound lacks halogens, synthetic intermediates with bromine (e.g., bromo-indole derivatives) could undergo Suzuki-Miyaura coupling using Pd catalysts .
Oxidation and Reduction
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Oxidation : The methoxy groups on the phenethyl chain are stable under mild conditions but may undergo demethylation under strong oxidants (e.g., HI) to form catechol derivatives .
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Reduction : The acetamide’s carbonyl group can be reduced to a methylene group using LiAlH, yielding a secondary amine .
Cycloaddition and Ring-Opening
The 1,3,4-oxadiazole participates in [3+2] cycloaddition reactions with alkynes or nitriles under thermal or catalytic conditions, forming fused heterocyclic systems . For example:
Key Reaction Data Table
Functionalization Strategies
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of oxadiazole can inhibit various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the indole ring in N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may enhance its activity against these pathogens.
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Compounds with similar structural features have been shown to act as NF-kB inhibitors, which are crucial in the development of anti-inflammatory drugs . This suggests a potential application in treating conditions characterized by chronic inflammation.
3. Anticancer Potential
There is growing interest in the anticancer properties of compounds containing indole and oxadiazole structures. These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . this compound could be explored further for its efficacy against various cancer types.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study evaluated various oxadiazole derivatives for their antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting a promising avenue for developing new antibacterial agents .
Case Study 2: Anti-inflammatory Mechanism Exploration
Research focused on the anti-inflammatory mechanisms of compounds similar to this compound revealed that these compounds could downregulate pro-inflammatory cytokines in vitro. This supports their potential use in treating inflammatory diseases .
Mechanism of Action
This compound is unique due to its specific structural features, including the presence of the 5-methyl-1,3,4-oxadiazol-2-yl group and the dimethoxyphenethyl moiety. Similar compounds might include other indole derivatives or phenethylamine derivatives, but the exact combination of functional groups in this compound sets it apart.
Comparison with Similar Compounds
a) 5-Methyl-1,3,4-oxadiazole vs. Thioether-Linked Oxadiazoles
Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides () replace the methyl group on the oxadiazole with a thioether linkage to heterocycles (e.g., thiazole). These derivatives exhibit moderate anticancer activity (IC₅₀: 10–50 μM) but show reduced metabolic stability compared to the target compound due to the labile sulfur atom .
| Compound | Oxadiazole Substituent | Key Activity |
|---|---|---|
| Target compound | 5-methyl | Under investigation |
| 2a–i () | Thioether-thiazole | Anticancer (IC₅₀: 10–50 μM) |
b) Substituents on the Indole Ring
The compound N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine () introduces a chloro and phenyl group on the indole, enhancing lipophilicity (clogP: 4.2 vs. target compound’s 3.8). This modification improves membrane permeability but may reduce solubility .
Modifications in the Acetamide Side Chain
a) 3,4-Dimethoxyphenethyl vs. Trifluoromethylphenyl
The compound 2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide () replaces the dimethoxyphenethyl group with a trifluoromethylphenyl moiety.
| Compound | Acetamide Substituent | Molecular Weight |
|---|---|---|
| Target compound | 3,4-dimethoxyphenethyl | ~464 g/mol |
| compound | 4-(trifluoromethyl)phenyl | 442.44 g/mol |
b) Phenethyl vs. Benzofuran-Oxadiazole Hybrids
Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () replace the indole core with benzofuran, reducing planarity and altering π-π stacking interactions. These derivatives show potent antimicrobial activity (MIC: 2–8 μg/mL) but lack the indole’s inherent affinity for serotonin-related targets .
Heterocycle Replacement: Oxadiazole vs. Tetrazole or Thiadiazole
The compound N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () substitutes oxadiazole with tetrazole, increasing polarity and metabolic resistance. Conversely, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () uses thiadiazole, which may improve stability but reduce bioavailability due to higher molecular weight (~536 g/mol) .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor modulation, and other pharmacological effects.
Molecular Formula
- Molecular Formula : C20H25N3O5
- Molecular Weight : 375.43 g/mol
Structural Representation
The compound features a complex structure that includes an indole moiety and an oxadiazole ring, which are known for their biological activity.
Predicted Properties
| Property | Value |
|---|---|
| Melting Point | 124 °C |
| Boiling Point | 559.3 ± 50.0 °C (Predicted) |
| Density | 1.130 ± 0.06 g/cm³ |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), A375 (melanoma).
- IC50 Values : A related compound exhibited IC50 values of 6.43 μM, 9.62 μM, and 8.07 μM against HCT116, A549, and A375 cell lines respectively .
Mechanism of Action
The mechanism of action involves inhibition of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), crucial targets in cancer therapy. The compound demonstrated significant apoptosis induction in cancer cells, indicating its potential as an anticancer agent.
Receptor Modulation
The compound has been associated with modulating various receptors involved in inflammatory and pain pathways. In particular:
- COX Inhibition : While some derivatives showed COX-independent activity, others demonstrated selective inhibition of COX enzymes, which are important in the management of inflammation and pain .
Other Pharmacological Activities
In addition to anticancer properties, compounds with similar structures have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have been tested for antibacterial properties using methods such as agar-well diffusion . This highlights the potential for developing new antibacterial agents.
Study 1: Anticancer Efficacy
A study evaluating a series of indole-based compounds found that those with oxadiazole substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments like erlotinib . The study emphasized the importance of structural modifications in enhancing biological activity.
Study 2: Receptor Interaction
Research on phenyl derivatives indicated their ability to modulate PGE2 receptors effectively, suggesting a role in inflammatory pathways . This opens avenues for exploring the compound's utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-methyl-1,3,4-oxadiazole-2-thiol derivatives with N-substituted acetamides. A typical procedure involves refluxing equimolar quantities of intermediates (e.g., 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol) with 2-bromo-N-substituted acetamides in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 35°C for 8 hours . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and recrystallizing the product from pet-ether or ethanol to improve purity and yield.
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole, oxadiazole, and acetamide moieties. Key spectral markers include:
- ¹H-NMR : Resonances for methoxy groups (δ ~3.8 ppm), indole protons (δ ~6.9–7.6 ppm), and acetamide NH (δ ~8–10 ppm) .
- ¹³C-NMR : Peaks for carbonyl carbons (δ ~165–170 ppm) and oxadiazole carbons (δ ~160–165 ppm) .
High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) and cytotoxicity tests (e.g., MTT assay on cancer cell lines) are standard. For enzyme studies, monitor substrate conversion spectrophotometrically at specific wavelengths (e.g., 234 nm for lipoxygenase) and calculate IC₅₀ values using dose-response curves .
Advanced Research Questions
Q. How can contradictory bioactivity data across structurally similar analogs be resolved?
- Methodological Answer : Contradictions often arise from substituent effects. For example, electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring may enhance enzyme inhibition but reduce solubility, skewing IC₅₀ values . To resolve discrepancies:
Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions.
Validate solubility and permeability via HPLC logP measurements or Caco-2 cell assays.
Use isogenic cell lines to isolate target-specific effects .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound series?
- Methodological Answer :
- Fractional factorial design : Vary substituents (e.g., methoxy, methyl, halogens) systematically to assess their impact on bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like Bcl-2 or Mcl-1, followed by mutagenesis studies to validate docking poses .
- Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., oxadiazole oxygen) and hydrophobic regions (indole core) .
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodological Answer :
Abiotic stability : Test hydrolysis/photolysis under controlled pH and UV conditions, monitoring degradation via LC-MS .
Biotic transformation : Use soil microcosms or activated sludge to evaluate microbial metabolism.
Trophic transfer analysis : Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
